molecular formula C13H9Cl2NO B1595775 4-Chloro-N-(4-chlorophenyl)benzamide CAS No. 39193-06-1

4-Chloro-N-(4-chlorophenyl)benzamide

Cat. No. B1595775
CAS RN: 39193-06-1
M. Wt: 266.12 g/mol
InChI Key: WXARQXZZFOCDNR-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H9Cl2NO . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide group attached to a benzene ring .


Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The process is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For instance, it can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Crystal Structure Analysis

4-Chloro-N-(4-chlorophenyl)benzamide has been studied for its crystal structure. A theoretical study using Gaussian03 quantum chemistry codes revealed its geometrical parameters, which were in agreement with XRD structure values (Panicker et al., 2010). Similarly, the structures of various derivatives, like N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, were investigated, highlighting the importance of intramolecular hydrogen bonds in stabilizing these structures (Siddiqui et al., 2008).

Antimicrobial and Antitubercular Potential

Research on this compound derivatives has shown promising antimicrobial and antitubercular activities. For example, novel derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide displayed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018). Another study synthesized and screened N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their antitubercular properties (Nayak et al., 2016).

Anticonvulsant and Anti-Inflammatory Properties

The anticonvulsant properties of benzamide derivatives, including 4-chloro variants, were investigated. These compounds offered partial protection against chemically induced seizures in mice, highlighting their potential in epilepsy treatment (Afolabi et al., 2012). In addition, compounds like 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-substituted-2-hydrobenzo[d]thiazol-2-yl)methylene) thiazol-2-amine showed significant anti-inflammatory and analgesic activities (Kumar & Singh, 2020).

properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXARQXZZFOCDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285210
Record name 4,4'-Dichlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39193-06-1
Record name 4,4'-Dichlorobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichlorobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichlorobenzanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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